Tetrachlorophthalic anhydride

Catalog No.
S596915
CAS No.
117-08-8
M.F
C8Cl4O3
C6Cl4(CO)2O
C8Cl4O3
M. Wt
285.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachlorophthalic anhydride

CAS Number

117-08-8

Product Name

Tetrachlorophthalic anhydride

IUPAC Name

4,5,6,7-tetrachloro-2-benzofuran-1,3-dione

Molecular Formula

C8Cl4O3
C6Cl4(CO)2O
C8Cl4O3

Molecular Weight

285.9 g/mol

InChI

InChI=1S/C8Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11

InChI Key

AUHHYELHRWCWEZ-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SLIGHTLY SOLUBLE IN ETHER
SLIGHTLY SOL IN WATER
Solubility in water, g/100ml at 20 °C: 0.4

Synonyms

Tetrachlorophthalic Anhydride; 1,3-Dioxy-4,5,6,7-tetrachloroisobenzofuran; 3,4,5,6-Tetrachlorophthalic Anhydride; 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione; NSC 1484; Niagathal; Tetrachlorophthalic Acid Anhydride;

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O

The exact mass of the compound Tetrachlorophthalic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)slightly soluble in etherslightly sol in watersolubility in water, g/100ml at 20 °c: 0.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1484. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. It belongs to the ontological category of cyclic dicarboxylic anhydride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrachlorophthalic anhydride (TCPA) is a cyclic dicarboxylic anhydride where the benzene ring of phthalic anhydride is fully substituted with four chlorine atoms. This heavy chlorination fundamentally alters its chemical properties, making it a critical intermediate for synthesizing high-performance materials. It is primarily utilized as a reactive monomer or curing agent in the production of flame-retardant polymers, such as polyesters and epoxy resins, and as an essential precursor for specific high-stability pigments like phthalocyanine green. [REFS-1, REFS-2] Its high melting point (253-257 °C) and significant chlorine content are key baseline properties that drive its procurement for applications requiring enhanced thermal stability and inherent flame retardancy. [2]

Substituting Tetrachlorophthalic anhydride (TCPA) with its non-halogenated parent, phthalic anhydride, or even its brominated analog, tetrabromophthalic anhydride (TBPA), will lead to critical performance failures. The four electron-withdrawing chlorine atoms are not passive substituents; they significantly increase the molecule's reactivity, thermal stability, and impart specific functionalities. Using phthalic anhydride would completely fail to provide the flame retardancy essential for TCPA-based polyesters and epoxy resins. Furthermore, the chloro-substituents are integral to the chromophore structure in high-performance pigments like phthalocyanine green, and their absence would result in a completely different, and likely inferior, color and stability profile. [1] While TBPA also offers flame retardancy, the choice between chlorine and bromine chemistry is application-specific, with TCPA often selected for reasons of cost, stability under certain processing conditions, and the specific mechanism of flame inhibition required. [REFS-1, REFS-3]

Essential Precursor for High-Performance Phthalocyanine Green Pigments

Tetrachlorophthalic anhydride is a non-optional precursor for the synthesis of certain high-value pigments, most notably Phthalocyanine Green G (Pigment Green 7) and Phthalocyanine Green 36. The chlorine atoms are integral to the final pigment's molecular structure, defining its brilliant green hue, chemical stability, and exceptional lightfastness. [1] In contrast, using the parent phthalic anhydride as a starting material yields Phthalocyanine Blue, a pigment with a completely different color and application profile. [2] The synthesis of quinizarin, another important dye intermediate, can also be achieved from TCPA, leading to halogenated anthraquinone derivatives with tunable properties for specialty dyes. [3]

Evidence DimensionPigment Synthesis Outcome
Target Compound DataYields chlorinated phthalocyanine pigments (e.g., Pigment Green 7, Green 36) with high stability and brilliant green color.
Comparator Or BaselinePhthalic Anhydride: Yields non-halogenated Phthalocyanine Blue pigments.
Quantified DifferenceQualitative but absolute: Results in a fundamentally different class of pigment (Green vs. Blue).
ConditionsStandard industrial synthesis routes for phthalocyanine and quinizarin-type pigments.

For manufacturing specific green pigments with high fastness properties, TCPA is an essential, non-substitutable raw material.

Superior Thermal Stability in Derived Polyimides Compared to Non-Halogenated Precursors

The rigid, electron-poor aromatic core of Tetrachlorophthalic anhydride contributes to enhanced thermal stability in polymers derived from it. While direct head-to-head data is limited, the principle is well-established in polyimide chemistry where rigid, planar dianhydrides increase the glass transition temperature (Tg) and decomposition temperature. For context, polyimides derived from the rigid, non-halogenated pyromellitic dianhydride (PMDA) and various diaminoanthraquinones exhibit exceptional thermal stability, with decomposition temperatures starting above 500 °C. [1] The incorporation of the heavy, stable C-Cl bonds and the rigid structure of TCPA is expected to yield polymers with similarly high thermal resilience, a critical attribute for materials in aerospace and microelectronics. This contrasts with polymers made from more flexible dianhydrides, which are chosen for processability at the expense of ultimate thermal performance. [2]

Evidence DimensionThermal Stability (Decomposition Temperature)
Target Compound DataExpected to produce polyimides with high thermal stability due to its rigid, halogenated structure.
Comparator Or BaselinePyromellitic dianhydride (PMDA), a benchmark for high-thermal-stability polyimides, yields polymers stable to >500 °C. [<a href="https://ntrs.nasa.gov/citations/19730016625" target="_blank">1</a>]
Quantified DifferenceNot directly quantified, but TCPA belongs to the class of rigid dianhydrides known to maximize the thermal stability of resulting polyimides.
ConditionsPolycondensation reaction with aromatic diamines followed by thermal imidization.

For applications requiring maximum thermal stability, selecting a rigid dianhydride like TCPA is a key procurement decision over more flexible, lower-performance alternatives.

Enabling High Glass Transition Temperatures (Tg) as an Epoxy Curing Agent

Anhydride curing agents are selected to achieve high thermal and chemical resistance in epoxy systems. Dianhydrides, in particular, are known to produce significantly higher glass transition temperatures (Tg) compared to monoanhydrides and amine-based curing agents. [1] For example, a standard epoxy resin cured with the aromatic dianhydride BTDA can achieve a maximum Tg of 238 °C. [2] In contrast, common monoanhydrides like MTHPA yield a Tg of around 125 °C, and standard amine curatives like IPDA result in a Tg of 149 °C. [2] As a chlorinated aromatic dianhydride, TCPA functions in this high-performance class, enabling the formulation of epoxy systems with superior thermal resistance required for demanding electronic encapsulation and composite applications.

Evidence DimensionMaximum Glass Transition Temperature (Tg) of Cured Epoxy
Target Compound DataFunctions as a dianhydride, a class capable of producing very high Tg values (e.g., >230 °C).
Comparator Or BaselineBTDA (Dianhydride): 238 °C | NMA (Monoanhydride): 165 °C | MTHPA (Monoanhydride): 125 °C | IPDA (Amine): 149 °C. [<a href="https://dianhydrides.com/2021/06/23/entry-4-high-glass-transition-temperatures-from-dianhydride-cured-epoxy/" target="_blank">2</a>]
Quantified DifferenceDianhydrides as a class can increase Tg by over 70-110 °C compared to common monoanhydride or amine curing agents.
ConditionsCuring of a standard liquid epoxy resin (DGEBA) with optimal stoichiometry and appropriate post-cure.

Procurement of TCPA is justified when the end application demands a glass transition temperature and thermal service life that cannot be achieved with standard, lower-cost monoanhydride or amine curatives.

Processability Advantage: High Melting Point and Low Solubility in Water

Tetrachlorophthalic anhydride has a high melting point of 253-257 °C and very low solubility in water (0.14 g/L at 25 °C), though it hydrolyzes slowly. [REFS-1, REFS-2] This contrasts sharply with the parent phthalic anhydride, which has a much lower melting point of 131 °C and higher reactivity with ambient moisture. [1] The higher melting point of TCPA makes it less volatile and easier to handle in high-temperature polymerization processes without significant sublimation, a known issue with phthalic anhydride. [2] Its poor solubility in water simplifies purification and handling in processes where aqueous side-streams are present, as it is less prone to hydrolysis and loss compared to more soluble anhydrides.

Evidence DimensionMelting Point
Target Compound Data253-257 °C
Comparator Or BaselinePhthalic Anhydride: 131 °C [<a href="https://www.zhengda-chem.com/news/what-kinds-of-anhydride-curing-agent-58477484.html" target="_blank">1</a>]
Quantified Difference~122-126 °C higher than Phthalic Anhydride
ConditionsStandard atmospheric pressure.

The high melting point and low water solubility provide distinct processing and handling advantages, reducing material loss from sublimation and hydrolysis during manufacturing workflows.

Mandatory Intermediate for Phthalocyanine Green Pigments

Due to its unique chemical structure, TCPA is the required starting material for producing high-value, chlorinated phthalocyanine pigments (e.g., Pigment Green 7). These pigments are specified for applications demanding extreme durability, such as automotive coatings, high-performance plastics, and specialty printing inks, where color stability against light, heat, and chemicals is paramount. [1]

Formulating High-Temperature and Flame-Retardant Epoxy Systems

As a dianhydride curing agent, TCPA is used to formulate epoxy resins with high glass transition temperatures (Tg) and inherent flame retardancy. These systems are specified for demanding applications in electronics (potting, encapsulation) and high-performance composites where thermal stability and fire safety are non-negotiable performance criteria.

Synthesis of High-Performance, Thermally Stable Polyimides and Polyesters

The rigidity and halogen content of the TCPA molecule make it a suitable monomer for producing specialty polyesters and polyimides with enhanced thermal stability and flame resistance. These polymers are used in applications such as specialty films, wire and cable insulation, and components for the aerospace and automotive industries that require reliable performance at elevated temperatures. [2]

Physical Description

Tetrachlorophthalic anhydride appears as odorless needle-like crystals or white powder. (NTP, 1992)
PelletsLargeCrystals
WHITE POWDER.

Color/Form

PRISMS, NEEDLES FROM SUBLIMATION
WHITE, FREE-FLOWING POWDER

XLogP3

3.8

Boiling Point

700 °F at 760 mm Hg (sublimes) (NTP, 1992)
371 °C

Flash Point

362 °C c.c.

Density

1.49 at 527 °F (NTP, 1992)

Odor

ODORLESS

Melting Point

491 to 494 °F (NTP, 1992)
254.5 °C
255-256.5 °C
255 °C

UNII

76GLW0LBEK

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

117-08-8

Wikipedia

Tetrachlorophthalic anhydride

Methods of Manufacturing

CHLORINATION OF PHTHALIC ANHYDRIDE

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-: ACTIVE
TETRACHLOROPHTHALIC ANHYDRIDE (1 KG/HA) TOTALLY SUPPRESSED THE PHYTOTOXICITY OF AFALON TO SUNFLOWER.

Dates

Last modified: 08-15-2023

Occupational asthma caused by tetrachlorophthalic anhydride: a 12-year follow-up

R D Barker, J M Harris, J A Welch, K M Venables, A J Newman Taylor
PMID: 9648696   DOI: 10.1016/s0091-6749(98)70401-4

Abstract




Immunologic specificity of IgG against trimellityl-human serum albumin in serum samples of workers exposed to trimellitic anhydride

L Gerhardsson, L C Grammer, M A Shaughnessy, R Patterson
PMID: 8505590   DOI:

Abstract

The specificity of immunoglobulin G (IgG) against trimellityl-human serum albumin (TM-HSA) in serum samples from 11 workers exposed to trimellitic anhydride (TMA) was characterized in this study. Levels of IgG against TM-HSA and HSA-conjugates of other acid anhydrides, phthalic anhydride (PA), maleic anhydride (MA), hexahydrophthalic anhydride (HHPA) and tetrachlorophthalic anhydride (TCPA) were estimated by enzyme-linked immunosorbent assay index. Inhibition studies using each of 5 HSA acid anhydride conjugates were performed on all 11 serum samples with IgG against TM-HSA, and on the three serum samples with highest IgG binding to P-HSA and M-HSA. The only conjugate capable of inhibiting TM-HSA was TM-HSA. Both P-HSA and TM-HSA were able to inhibit IgG bound to P-HSA, and all other anhydride conjugates were able to inhibit IgG bound to M-HSA to some degree. When using TM-HSA and the other anhydride-HSA conjugates to inhibit IgG against TM-HSA, cross-reactivity was not apparent. However, when using those same conjugates to inhibit IgG against P-HSA or M-HSA, cross-reactivity could be demonstrated in some serum samples. Thus TMA workers may have antibody that has some affinity for other anhydride-HSA conjugates, but this antibody cannot be demonstrated by inhibition studies of IgG against TM-HSA when using other acid anhydride-HSA conjugates. Further studies are needed to define the biologic relevance of these immunologic observations.


Assessment of risk factors for IgE-mediated sensitization to tetrachlorophthalic anhydride

G M Liss, D Bernstein, L Genesove, J O Roos, J Lim
PMID: 8349934   DOI: 10.1016/0091-6749(93)90167-e

Abstract

Two groups of workers with occupational asthma caused by tetrachlorophthalic anhydride (TCPA) have been reported on; in only one report was specific anti-TCPA antibody demonstrated. We received a request to investigate respiratory problems among workers at a plant where solenoid coils are manufactured with the use of epoxy resin and where a new TCPA hardener had been introduced in 1988. In response, we conducted a cross-sectional evaluation of 52 current workers and assayed serum samples from 49 workers for TCPA-human serum albumin-specific IgE and IgG by ELISA. Mean airborne TCPA concentrations ranged from 0.21 to 0.39 mg/m3 in 1989 and May 1990 but were considerably lower (less than 0.009 to 0.13 mg/m3) by July 1990 when ventilation was introduced. Workers were classified in four departments as molders (most directly working with TCPA), those intermittently exposed to TCPA, coil assemblers, and office workers. There was a high prevalence of reported work-related respiratory symptoms (from 27% to 39%). The mean decline in FEV1 over the shift in the molders (down 4.1%) was significantly different from the change in the office group (increased 2.5%). Intrashift change in FEV1 was inversely correlated with log personal TCPA concentration (r = -0.47). Of 49 current workers, 15 (31%) had elevated serum TCPA-human serum albumin-specific IgE antibody levels and 19 (39%) had elevated specific IgG levels. The prevalence of specific IgE was highest in the mold and intermittent groups (54%), in comparison with the coil assembly (25%) and office (0%) groups. Those workers who were IgE positive were significantly less likely to be current smokers and had worked significantly longer since 1988. Of those hired in 1988 or after, the proportion of workers who were IgE positive increased with duration of employment category (p value for trend 0.022). Since ventilation was installed and TCPA exposures reduced to less than 0.1 mg/m3, there has been a marked decrease in symptoms and no new cases of occupational asthma among newly hired workers at the plant.


Tetrachlorophthalic anhydride asthma: evidence for specific IgE antibody

W Howe, K M Venables, M D Topping, M B Dally, R Hawkins, J S Law, A J Taylor
PMID: 6822691   DOI: 10.1016/0091-6749(83)90539-0

Abstract

We describe seven women with asthma induced by occupational exposure to an acid anhydride, tetrachlorophthalic anhydride (TCPA), an epoxy resin hardening agent. Inhalation tests with TCPA at atmospheric concentrations of less than one tenth of a manufacturer's recommended exposure limit provoked asthmatic reactions in the four women tested. None had evidence of pretest bronchial hyperreactivity. Immediate skin prick test reactions were elicited in the seven subjects by a conjugate of TCPA with human serum albumin (TCPA-HSA) but not in others tested. Specific IgE antibody levels to TCPA-HSA, measured by radioallergosorbent test scores, were significantly elevated in the seven, but not in TCPA-exposed and unexposed comparison groups. These results imply that occupational asthma caused by TCPA is an allergic reaction mediated by specific IgE antibody.


Allergic reactions to industrial chemicals

K G McGrath, C R Zeiss, R Patterson
PMID: 6349891   DOI:

Abstract




Effect of tetrachlorophthalic anhydride on hepatic microsomal metabolism in rats and mice

W P Ridley, J Warren, R S Nair
PMID: 3385798   DOI: 10.1080/15287398809531155

Abstract

The capacity for induction of microsomal metabolic enzymes by tetrachlorophthalic anhydride (TCPA) was evaluated in male Sprague-Dawley rats and male CD-1 mice. The rats were orally dosed for 7 d with TCPA suspended in corn oil at 25, 100, 250, or 500 mg/kg. Following this treatment a dose-dependent reduction in the zoxazolamine paralysis time occurred over the dose range 100-500 mg/kg in the rat. No effect on the hexobarbital sleep time was observed at any test level. TCPA was found to produce statistically significant increases in hepatic aminopyrine N-demethylase, aniline hydroxylase, and cytochrome P-450 in the rat at 500 mg per kg. In addition statistically significant increases were seen in aniline hydroxylase and cytochrome P-450 at 25 mg/kg. Mice were orally dosed with TCPA for 7 d at 250, 500, or 1000 mg/kg. There was no effect in the zoxazolamine paralysis time or the hexobarbital sleep time in this species. Hepatic microsomal enzyme levels were not measured in the mouse. These results suggest that following oral dosage TCPA is a weak inducer of microsomal enzymes in the rat. A similar effect was not observed in the mouse for the parameters tested.


Immunologic and functional consequences of chemical (tetrachlorophthalic anhydride)-induced asthma after four years of avoidance of exposure

K M Venables, M D Topping, A J Nunn, W Howe, A J Newman Taylor
PMID: 3611542   DOI: 10.1016/0091-6749(87)90131-x

Abstract

Seven patients with occupational asthma caused by a chemical, tetrachlorophthalic anhydride (TCPA), left their work in 1980. They have subsequently avoided TCPA exposure and have been followed until 1985. One patient died in 1981. The six living patients reported continuing symptoms suggestive of asthma, and five who were studied in 1985 demonstrated mild bronchial hyperresponsiveness (histamine concentration provoking a 20% fall in FEV1 range 2.7 to 12.5 mg/ml). Specific IgE antibody to TCPA conjugated with human serum albumin was measured by a radioallergosorbent test and detected in all patients. After avoidance of exposure, specific IgE fell exponentially with a half-life of 1 year. Specific IgE was still detectable in 1985, and throughout the follow-up period, prick tests with the conjugate elicited immediate skin responses. In 1981 four patients had inhalation tests with TCPA, and specific IgE rose afterward and then fell again.


Interaction of smoking and atopy in producing specific IgE antibody against a hapten protein conjugate

K M Venables, M D Topping, W Howe, C M Luczynska, R Hawkins, A J Taylor
PMID: 3917750   DOI: 10.1136/bmj.290.6463.201

Abstract

A survey was carried out of a population of workers exposed to tetrachlorophthalic anhydride, an acid anhydride epoxy resin curing agent known to cause asthma. Using a radioallergosorbent test with a tetrachlorophthalic anhydride human serum albumin conjugate, specific IgE antibody was detected in serum from 24 out of 300 factory floor workers exposed to tetrachlorophthalic anhydride. Of these 24, 20 (83.3%) were current smokers compared with 133 (48.2%) of 276 without antibody (p less than 0.01), and there was a weaker association with atopy, defined by skin tests with common allergens. Smoking and atopy interacted, the prevalence of antibody being 16.1% in atopic smokers, 11.7% in non-atopic smokers, 8.3% in atopic non-smokers, and nil in non-atopic non-smokers (p less than 0.025). Smoking may predispose to, and interact with atopy in, the production of specific IgE antibody to this hapten protein conjugate.


The association of HLA-DR3 with specific IgE to inhaled acid anhydrides

R P Young, R D Barker, K D Pile, W O Cookson, A J Taylor
PMID: 7812558   DOI: 10.1164/ajrccm.151.1.7812558

Abstract

We have undertaken a case referent study of the association between HLA allele frequency and specific IgE antibody to acid anhydride-human serum albumin (AA-HSA) conjugates among acid anhydride workers. Thirty cases with radio-allergosorbent test score versus AA-HSA conjugates > 2 were compared with 30 referents without specific IgE selected from the same factory sites as the cases and matched for age, sex, duration of exposure, atopic status, and smoking habit. We found a significant excess of HLA-DR3 in the cases with specific IgE to acid anhydrides when compared with the referents (50% versus 14%, Fisher's statistic = 8.4; odds ratio = 6, p = 0.05 corrected). The excess of HLA-DR3 was particularly associated with IgE versus trimellitic anhydride, with HLA-DR3 present in eight of 11 workers with and in two of 14 referents without IgE (Fisher's statistic = 8.5, odds ratio = 16, p = 0.004). The proportion of HLA-DR3 among the phthalic anhydride workers was not different in those with IgE (two of 12) from their referents (two of 14). These findings suggest MHC II proteins are an important determinant of the specificity of the IgE response to an inhaled hapten.


Establishing clinical and immunologic criteria for diagnosis of occupational immunologic lung disease with phthalic anhydride and tetrachlorophthalic anhydride exposures as a model

L C Grammer, K E Harris, M J Chandler, D Flaherty, R Patterson
PMID: 3681491   DOI:

Abstract

Using a questionnaire and serum antibody studies, we evaluated 13 workers exposed to phthalic anhydride (PA) and tetrachlorophthalic anhydride (TCPA). The questionnaire was designed to identify symptoms compatible with anhydride-induced immunologic or irritant syndromes. Specific IgG and IgE for both PA-human serum albumin (PA-HSA) and TCPA-HSA were determined by enzyme-linked immunosorbent assay in two different laboratories. In addition, 11 workers had cutaneous testing with PA-HSA and TCPA-HSA, and nine workers were interviewed. One worker was found to have PA-associated asthma and rhinitis. We conclude that a questionnaire and serologic assays for specific IgG and IgE are helpful to identify workers who have or are at risk for developing occupational immunologic lung disease such as those induced by anhydrides. However, additional evaluation may be necessary in those workers with such diseases as intrinsic asthma that may be difficult to differentiate from occupational immunologic lung disease.


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